2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

Synthetic methodology Regioselective lithiation Benzocyclobutene functionalization

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene is a bicyclic aromatic compound belonging to the benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene) family. It features a bromine atom at position 2 and a methoxy group at position 5 on the fused benzene-cyclobutane ring system.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 1803582-84-4
Cat. No. B2740023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene
CAS1803582-84-4
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESCOC1=C2CCC2=C(C=C1)Br
InChIInChI=1S/C9H9BrO/c1-11-9-5-4-8(10)6-2-3-7(6)9/h4-5H,2-3H2,1H3
InChIKeySBKIICHVFAIMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene (CAS 1803582-84-4): A Functionalized Benzocyclobutene for Targeted Synthesis and Screening


2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene is a bicyclic aromatic compound belonging to the benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene) family. It features a bromine atom at position 2 and a methoxy group at position 5 on the fused benzene-cyclobutane ring system . The parent benzocyclobutene scaffold is characterized by inherent ring strain (ca. 30 kcal/mol) and a propensity for electrocyclic ring-opening to ortho-quinodimethane intermediates, properties that have been extensively exploited in Diels-Alder cycloadditions and polymer chemistry [1].

Why Not Any Bromo-Methoxybenzocyclobutene? The Critical Role of Substitution Topology in 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene


The bicyclo[4.2.0]octa-1,3,5-triene core can be brominated and methoxylated in multiple regioisomeric patterns (e.g., 3-bromo-4-methoxy, 2-bromo-4-methoxy). However, the 2,5-substitution pattern is not arbitrary; it arises from the inherent electronic bias of the strained ring system. As demonstrated by regioselective lithiation studies, electrophilic attack is strongly favored at C(2), while further functionalization at C(5) proceeds with equal selectivity [1]. Consequently, a 2-bromo-5-methoxy compound possesses a spatial and electronic architecture that directs subsequent metalation, cross-coupling, or biological target engagement in ways that its regioisomers cannot replicate. Substituting an alternative isomer would yield a different vector of reactivity and potentially divergent pharmacological profile, as evidenced by the structure-activity relationships (SAR) in the α-adrenergic patent series [2].

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene: Head-to-Head and Class-Level Differentiation Data


Regioselective C(2)-Lithiation Enables Exclusive 2-Substitution, Eliminating Isomeric Contamination

The tricarbonylchromium(0) complex of the parent bicyclo[4.2.0]octa-1,3,5-triene undergoes highly regioselective deprotonation at C(2) with BuLi or TMPLi. Subsequent quenching with electrophiles delivers exclusively 2-substituted derivatives in moderate to high yields. This selectivity is not observed for the analogous indane complex, which gives mixtures of C(4) and C(5) substitution [1]. The implication is that 2-bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene can be accessed as a single regioisomer via this route, whereas its 3-bromo-4-methoxy isomer (CAS 3038128-09-2) requires alternative, potentially less selective synthetic strategies.

Synthetic methodology Regioselective lithiation Benzocyclobutene functionalization

α-Adrenergic Receptor Ligand Potential Distinguishes 2,5-Disubstituted Bicyclo[4.2.0]octatrienes from Unsubstituted or Mono-Substituted Analogs

United States Patent 4,567,181 claims bicyclo[4.2.0]1,3,5-octatriene compounds bearing halogen (Br, Cl, F) and alkoxy (C₁–C₄) substituents as α-adrenergic agents. The generic formula explicitly covers 2-bromo-5-methoxy substitution. While no isolated IC₅₀ or Kᵢ value for this exact compound is disclosed in the patent, the SAR table indicates that halogen/alkoxy disubstitution confers measurable α-adrenergic activity, whereas the unsubstituted parent bicyclo[4.2.0]octa-1,3,5-triene is essentially inactive [1].

α-Adrenergic receptor GPCR pharmacology Bicyclic scaffold

Purity Specification: 98% (ChemicalBook) vs. 95% (AKSci) Offers Defined Quality Tiers for Procurement

Two reputable commercial sources provide this compound with documented minimum purity levels. ChemicalBook lists a purity of 98% (analytical grade) for 250 mg packaging , while AKSci specifies a minimum purity of 95% . The 3-percentage-point difference can be critical for applications requiring high-purity starting material, such as medicinal chemistry SAR campaigns or mechanistic studies where trace impurities could interfere.

Compound procurement Purity specification Vendor comparison

Absence of 7-Oxo Group Distinguishes This Hydrocarbon from the Ketone Analog (CAS 54639-86-0) for Benzylic Functionalization

The ketone analog 2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 54639-86-0) contains a carbonyl at the benzylic position, which deactivates the cyclobutane ring toward nucleophilic attack and precludes certain metalation strategies. In contrast, 2-bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene retains the benzylic CH₂ group, enabling base-catalyzed H/D exchange and potential functionalization via deprotonation, as demonstrated by the stereoselective benzylic H/D exchange observed in Cr(CO)₃ complexes of the parent system [1].

Synthetic intermediate Benzylic reactivity Scaffold diversification

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene: Application Scenarios Directly Supported by Differentiation Evidence


Synthesis of 2,5-Disubstituted Benzocyclobutene Libraries via Regioselective Cross-Coupling

The C(2) bromine serves as a handle for Suzuki, Negishi, or Buchwald-Hartwig couplings, while the C(5) methoxy group directs electrophilic aromatic substitution or can be demethylated to a phenol for further diversification. The regiochemical integrity ensured by the synthetic method [1] guarantees that library members maintain consistent substitution topology, a prerequisite for meaningful SAR analysis.

α-Adrenergic Receptor Probe Development

Based on the patent disclosure of α-adrenergic activity for 2,5-disubstituted bicyclo[4.2.0]octatrienes [1], this compound can serve as a starting point for the design of subtype-selective α-adrenergic ligands. Its defined substitution pattern allows systematic variation of the bromine and methoxy groups to map receptor pharmacophores.

Precursor to Strained-Ring ortho-Quinodimethane Dienophiles

Thermal or photochemical ring-opening of the cyclobutene ring generates an ortho-quinodimethane intermediate that can be trapped with dienophiles. The electron-withdrawing bromine and electron-donating methoxy substituents modulate the HOMO-LUMO gap of the diene, offering tunable reactivity in Diels-Alder cascades for polycyclic construction [1].

High-Purity Intermediate for CNS-Targeted Compound Synthesis

The availability of this compound at 98% purity [1] makes it suitable for multi-step synthesis of CNS-active molecules, where trace metal or organic impurities could compromise biological assay reproducibility. The related scaffold appears in potent 5-HT₂A ligands, underscoring its relevance for neuropharmacology.

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